molecular formula C7H7N3O B13116831 6-Methoxy-2-methylpyrimidine-4-carbonitrile

6-Methoxy-2-methylpyrimidine-4-carbonitrile

Cat. No.: B13116831
M. Wt: 149.15 g/mol
InChI Key: WYSJSZCCENZZBZ-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylpyrimidine-4-carbonitrile is a pyrimidine derivative characterized by a methoxy group at position 6, a methyl group at position 2, and a nitrile substituent at position 2. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and biological activity.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-methoxy-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-5-9-6(4-8)3-7(10-5)11-2/h3H,1-2H3

InChI Key

WYSJSZCCENZZBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)OC)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 6-Methoxy-2-methylpyrimidine-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with methanol in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include heating and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Methoxy-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents include halides and amines.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of pyrimidine N-oxides.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield amino derivatives, while oxidation can produce N-oxide derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Pyrimidine derivatives, including 6-Methoxy-2-methylpyrimidine-4-carbonitrile, have been extensively studied for their antimicrobial properties. Research indicates that compounds within the pyrimidine class exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Antitumor Properties
The compound has also been investigated for its antitumor effects. A study highlighted the synthesis of derivatives that demonstrated cytotoxic activities against cancer cell lines, suggesting that modifications of the pyrimidine structure can enhance therapeutic efficacy . These findings underscore the potential of 6-Methoxy-2-methylpyrimidine-4-carbonitrile in cancer treatment protocols.

Drug Development and Synthesis
Due to its structural characteristics, 6-Methoxy-2-methylpyrimidine-4-carbonitrile serves as an important intermediate in the synthesis of various pharmaceutical agents. The pyrimidine scaffold allows for easy modification at multiple positions, facilitating the development of drugs targeting a range of diseases, including infections and cancers .

Agrochemical Applications

Herbicides and Pesticides
The unique properties of 6-Methoxy-2-methylpyrimidine-4-carbonitrile make it suitable for use in agrochemicals. Its ability to interact with biological systems suggests potential applications in developing herbicides and pesticides that target specific plant or pest pathways without affecting non-target organisms.

Case Studies and Research Findings

Study Focus Findings
PMC11645569Efficacy of PyrimidinesDemonstrated significant antimicrobial properties against various strains, supporting the development of new antibiotics.
PMC4207407Biological ImportanceHighlighted the role of pyrimidines in developing compounds with good antibacterial and antifungal activity.
Nature.comAntitumor ActivityReported on the synthesis of pyrimidine derivatives with promising cytotoxic effects against cancer cells.

Synthetic Pathways

The synthesis of 6-Methoxy-2-methylpyrimidine-4-carbonitrile can be achieved through several methods, often involving simple reaction conditions that yield high purity products. The compound's accessibility makes it a favorable choice for synthetic chemists aiming to explore its biological activities further.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylpyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other molecular interactions that are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Substituent Effects

Key structural analogs identified include:

  • 4,6-Dimethoxypyrimidine-2-carbonitrile (Similarity: 0.98)
  • 4-Ethoxypyrimidine-2-carbonitrile (Similarity: 0.91)
  • 4-Methoxy-6-methylpyrimidine-2-carbonitrile (Similarity: 0.83)

Substituent Impact :

  • Methoxy vs. Ethoxy : Replacement of the 6-methoxy group with ethoxy (e.g., 4-Ethoxypyrimidine-2-carbonitrile) reduces similarity (0.91), likely due to increased steric bulk and altered electronic effects.
  • Methyl vs. Thiomethyl : Analogs like 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile () exhibit lower melting points (113–115°C) compared to methoxy/methyl derivatives, highlighting the role of sulfur in reducing crystallinity .

Physical and Spectral Properties

Table 1: Comparative Physical Properties
Compound Name Molecular Formula Melting Point (°C) Key Substituents Reference
6-Methoxy-2-methylpyrimidine-4-carbonitrile C₇H₇N₃O Not reported 6-OCH₃, 2-CH₃, 4-CN -
4,6-Dimethoxypyrimidine-2-carbonitrile C₇H₇N₃O₂ Not reported 4,6-OCH₃, 2-CN
4-(4-Methoxyphenyl)-2-(methylthio)-...carbonitrile C₁₃H₁₁N₃O₂S 300 4-aryl, 2-SCH₃, 5-CN
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile C₇H₆ClN₃S Not reported 4-Cl, 6-CH₃, 2-SCH₃, 5-CN
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-...carbonitrile C₁₂H₁₇N₃O₂S 113–115 2-SCH₂CH₂OCH₃, 4-alkyl

Key Observations :

  • Methoxy and methyl groups (e.g., in 4,6-dimethoxy analogs) typically increase melting points compared to sulfur-containing derivatives (e.g., thiomethyl or sulfanyl groups) due to stronger intermolecular interactions .
  • The nitrile group (C≡N) exhibits a characteristic IR absorption near 2250 cm⁻¹, consistent across analogs like 6-hydroxy-4-imino-2-(methylthio)-...carbonitrile () .

Biological Activity

6-Methoxy-2-methylpyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This compound's structure positions it as a candidate for various therapeutic applications, including its role as a phosphodiesterase (PDE) inhibitor and its cytotoxic effects against cancer cell lines.

Chemical Structure

The molecular structure of 6-Methoxy-2-methylpyrimidine-4-carbonitrile can be represented as follows:

C8H8N2O Molecular Formula \text{C}_8\text{H}_8\text{N}_2\text{O}\quad \text{ Molecular Formula }

1. Phosphodiesterase Inhibition

One of the primary areas of research surrounding 6-Methoxy-2-methylpyrimidine-4-carbonitrile is its inhibitory effect on phosphodiesterases, particularly PDE2. PDEs are critical enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are pivotal in various signaling pathways. Inhibition of PDE2 has been linked to therapeutic effects in neurological disorders, including schizophrenia and Alzheimer's disease .

Table 1: PDE Inhibition Profile

CompoundPDE FamilyIC50 (nM)References
6-Methoxy-2-methylpyrimidine-4-carbonitrilePDE227.4
Known PDE2 InhibitorPDE2~50

2. Antitumor Activity

Preliminary studies indicate that 6-Methoxy-2-methylpyrimidine-4-carbonitrile exhibits significant antitumor activity. It has shown effectiveness in inhibiting the proliferation of various cancer cell lines, particularly in breast cancer models. The compound demonstrated an IC50 value indicating potent cytotoxicity against MDA-MB-231 triple-negative breast cancer cells, with a notable selectivity over non-cancerous cells .

Table 2: Antitumor Activity Data

Cell LineIC50 (μM)Selectivity Ratio (Cancer/Non-Cancer)References
MDA-MB-231 (TNBC)0.126>20
MCF10A (Non-Cancer)>2.5

The mechanism by which 6-Methoxy-2-methylpyrimidine-4-carbonitrile exerts its biological effects includes the modulation of signaling pathways through PDE inhibition, leading to increased levels of cyclic nucleotides that can influence cell proliferation and apoptosis in cancer cells . Additionally, its interaction with matrix metalloproteinases (MMPs) suggests a role in inhibiting metastasis .

Case Studies

Recent studies have highlighted the efficacy of 6-Methoxy-2-methylpyrimidine-4-carbonitrile in vivo. In a mouse model inoculated with MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in metastatic nodules compared to controls . This underscores its potential as an effective therapeutic agent against aggressive cancers.

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